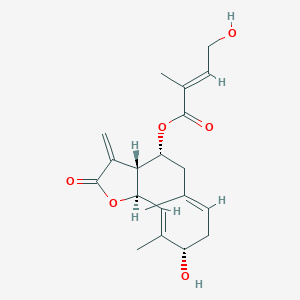

Eupalinolide K

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26O6 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

[(3aR,4R,6E,9S,10E,11aR)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate |

InChI |

InChI=1S/C20H26O6/c1-11-5-6-15(22)13(3)10-17-18(14(4)20(24)26-17)16(9-11)25-19(23)12(2)7-8-21/h5,7,10,15-18,21-22H,4,6,8-9H2,1-3H3/b11-5+,12-7+,13-10+/t15-,16+,17+,18+/m0/s1 |

InChI Key |

APOGLVUGPAVNAP-MUNFFKKQSA-N |

Isomeric SMILES |

C/C/1=C\C[C@@H](/C(=C/[C@@H]2[C@@H]([C@@H](C1)OC(=O)/C(=C/CO)/C)C(=C)C(=O)O2)/C)O |

Canonical SMILES |

CC1=CCC(C(=CC2C(C(C1)OC(=O)C(=CCO)C)C(=C)C(=O)O2)C)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide on the Isolation of Eupalinolide K from Eupatorium lindleyanum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating Eupalinolide K, a sesquiterpenoid lactone found in the medicinal plant Eupatorium lindleyanum. Due to the limited availability of specific quantitative data for the isolation of this compound in published literature, this document presents a comprehensive workflow based on established protocols for the extraction and purification of analogous sesquiterpenoid lactones from the same plant. The provided experimental protocols and data tables are representative of the general procedures and expected outcomes in this field of natural product chemistry.

Introduction

Eupatorium lindleyanum DC., a perennial herbaceous plant, is a traditional Chinese medicine known for its anti-inflammatory, anti-tussive, and anti-asthmatic properties.[1] Phytochemical investigations have revealed that the plant is a rich source of various bioactive compounds, including flavonoids and terpenoids.[2] Among these, sesquiterpenoid lactones are considered major active constituents. This compound is one such sesquiterpenoid lactone isolated from this plant. Recent studies have suggested that a complex containing this compound, along with Eupalinolides I and J, can inhibit the Akt signaling pathway and activate the p38 signaling pathway, indicating its potential in cancer therapy research.

This guide will detail the necessary steps for the extraction, fractionation, and purification of this compound, providing researchers with a solid foundation for its isolation.

Isolation Workflow

The isolation of this compound from Eupatorium lindleyanum follows a multi-step process that begins with the extraction of the raw plant material and proceeds through several stages of chromatographic purification. A generalized workflow is presented below.

Caption: General workflow for the isolation of this compound.

Experimental Protocols

The following protocols are based on established methods for the isolation of sesquiterpenoid lactones from Eupatorium lindleyanum.

Plant Material, Extraction, and Fractionation

This protocol details the initial steps to obtain a crude fraction enriched with sesquiterpenoid lactones.

Materials and Equipment:

-

Dried and powdered aerial parts of Eupatorium lindleyanum

-

95% Ethanol (EtOH)

-

Petroleum ether

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Rotary evaporator

-

Large glass extraction vessels

-

Separatory funnels

Procedure:

-

The dried and powdered aerial parts of E. lindleyanum (10.0 kg) are extracted three times with 95% EtOH (100 L each time) at ambient temperature for three days per extraction.[1]

-

The ethanol extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

The crude extract is suspended in water and then partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[1]

-

The resulting n-butanol fraction, which is enriched with sesquiterpenoid lactones, is concentrated under reduced pressure.[1]

Purification of Sesquiterpenoid Lactones

The n-butanol fraction is then subjected to chromatographic techniques to isolate the individual compounds. The following protocol for High-Speed Counter-Current Chromatography (HSCCC) is for the purification of Eupalinolide A and B and serves as a representative method.[1] Further purification by preparative HPLC may be necessary to obtain pure this compound.

HSCCC Instrumentation:

-

TBE-300C HSCCC instrument with three multilayer coil separation columns

-

Pumping system

-

UV-Vis detector

-

Fraction collector

HSCCC Procedure:

-

Solvent System Preparation: A two-phase solvent system of n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v) is prepared. The phases are separated shortly before use. The upper phase serves as the stationary phase and the lower phase as the mobile phase.[1]

-

HSCCC Column Preparation: The multilayer coil column is filled with the upper phase (stationary phase).[1]

-

Separation: The mobile phase is pumped into the column at a flow rate of 2.0 mL/min while the apparatus rotates at 900 rpm. After hydrodynamic equilibrium is established, a sample solution of the n-butanol fraction (e.g., 540 mg dissolved in 10 mL of the biphasic solvent system) is injected.[1]

-

Detection and Fraction Collection: The effluent is monitored at 254 nm, and fractions are collected based on the resulting chromatogram.[1]

Preparative HPLC: Fractions containing compounds of interest are further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase, typically a gradient of methanol or acetonitrile in water.

Quantitative Data

The following tables summarize the quantitative data from a representative study on the isolation of sesquiterpenoid lactones from E. lindleyanum. It is important to note that this data is for the overall extraction process and the specific isolation of Eupalinolide A and B, not this compound.

Table 1: Extraction and Fractionation Yields

| Parameter | Value | Reference |

| Starting Plant Material (dried aerial parts) | 10.0 kg | [1] |

| Final Yield of n-Butanol Fraction | 68.21 g | [1] |

Table 2: Representative HSCCC Purification Yields from n-Butanol Fraction

| Compound | Starting Material (n-Butanol Fraction) | Final Yield | Purity (by HPLC) | Reference |

| Eupalinolide A | 540 mg | 17.9 mg | 97.9% | [1] |

| Eupalinolide B | 540 mg | 19.3 mg | 97.1% | [1] |

Putative Signaling Pathway of this compound-Containing Complex

A complex of Eupalinolides I, J, and K has been shown to inhibit the Akt signaling pathway and activate the p38 MAPK pathway, which are crucial pathways in cell proliferation and apoptosis.

Caption: Putative mechanism of Eupalinolide I/J/K complex.

Conclusion

This technical guide outlines a comprehensive methodology for the isolation of this compound from Eupatorium lindleyanum. While a specific, detailed protocol with quantitative yields for this compound is not yet available in the public domain, the presented workflow, based on the successful isolation of analogous compounds, provides a robust framework for researchers. The information on the putative signaling pathway of a complex containing this compound further underscores its potential as a subject for further investigation in drug discovery and development. Future studies should aim to delineate the precise isolation protocol and yields for this compound and to further elucidate its mechanism of action.

References

Eupalinolide K: A Detailed Examination of its Chemical Architecture and Stereochemistry

For Immediate Release

Wuhan, China – November 7, 2025 – Eupalinolide K, a sesquiterpene lactone isolated from the traditional Chinese medicinal plant Eupatorium lindleyanum, has garnered significant interest within the scientific community. This in-depth guide provides a comprehensive overview of its chemical structure and intricate stereochemistry, offering valuable insights for researchers, scientists, and professionals in drug development.

This compound is classified as a germacrane-type sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its molecular formula is C₂₀H₂₆O₆, with a molecular weight of 362.4 g/mol . The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily relying on one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, in conjunction with mass spectrometry and infrared spectroscopy.

Chemical Structure and Spectroscopic Profile

The chemical structure of this compound is characterized by a ten-membered carbocyclic ring fused to a γ-lactone ring. It possesses several functional groups, including a hydroxyl group, an ester, and an α,β-unsaturated carbonyl system, which are crucial for its biological activity.

The definitive structural assignment was made possible by detailed analysis of its ¹H and ¹³C NMR spectra. The proton and carbon chemical shifts, along with their coupling constants, provide a complete picture of the molecule's connectivity.

Spectroscopic Data

Below is a summary of the ¹H and ¹³C NMR spectroscopic data for this compound, acquired in deuterated chloroform (CDCl₃).

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 1 | 130.2 | 5.25 (d, 10.0) |

| 2 | 135.8 | 5.01 (t, 10.0) |

| 3 | 43.1 | 2.45 (m) |

| 4 | 148.9 | - |

| 5 | 50.1 | 2.68 (m) |

| 6 | 78.9 | 4.88 (d, 9.2) |

| 7 | 50.8 | 2.20 (m) |

| 8 | 79.9 | 5.08 (dd, 9.2, 4.0) |

| 9 | 38.9 | 2.15 (m), 1.95 (m) |

| 10 | 140.9 | - |

| 11 | 139.8 | - |

| 12 | 170.1 | - |

| 13 | 125.5 | 6.25 (d, 3.2), 5.60 (d, 3.2) |

| 14 | 18.9 | 1.55 (s) |

| 15 | 16.5 | 1.68 (s) |

| 1' | 166.8 | - |

| 2' | 128.1 | 6.05 (q, 1.2) |

| 3' | 138.5 | - |

| 4' | 61.9 | 4.20 (s) |

| 5' | 14.1 | 1.90 (d, 1.2) |

Data compiled from Huo, J., Yang, S. P., Ding, J., & Yue, J. M. (2006). Two New Cytotoxic Sesquiterpenoids from Eupatorium lindleyanum DC. Journal of Integrative Plant Biology, 48(4), 489–492.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological function. The relative configuration of its multiple chiral centers was determined through Nuclear Overhauser Effect Spectroscopy (NOESY), which reveals through-space correlations between protons.

The key NOESY correlations established the relative stereochemistry at positions C-1, C-2, C-3, C-5, C-6, C-7, and C-8. The SMILES notation for this compound, which encapsulates its stereochemical information, is O=C(/C(C)=C/CO)O--INVALID-LINK--/C(C)=C\1">C@H--INVALID-LINK--([H])[C@]1([H])OC2=O.

Caption: Key structural components of this compound.

Experimental Protocols

Isolation of this compound:

The dried, powdered aerial parts of Eupatorium lindleyanum were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction, which showed significant cytotoxic activity, was subjected to repeated column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Final purification was achieved through preparative thin-layer chromatography (TLC) to afford pure this compound.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as the internal standard. 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, were performed to establish the complete structure and relative stereochemistry.

-

Mass Spectrometry: High-resolution mass spectrometry (HR-MS) was performed on a VG AutoSpec-3000 spectrometer to determine the elemental composition.

-

Infrared Spectroscopy: IR spectra were recorded on a Perkin-Elmer 577 spectrometer, with characteristic absorptions reported in cm⁻¹.

The detailed structural and stereochemical data presented herein provide a solid foundation for further investigation into the medicinal chemistry and pharmacological potential of this compound and its analogues. This information is crucial for the rational design of novel therapeutic agents based on this promising natural product scaffold.

A Proposed De Novo Synthesis of Eupalinolide K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To the best of our knowledge, a formal total synthesis of Eupalinolide K has not been reported in peer-reviewed literature. This document presents a scientifically plausible, proposed synthetic pathway based on the successful total synthesis of the structurally analogous natural product, Eupalinilide E. The experimental protocols and quantitative data provided herein are hypothetical and intended to serve as a strategic guide for the chemical synthesis of this compound.

Introduction

This compound is a sesquiterpene lactone belonging to the germacrane class of natural products. These compounds, isolated from various species of the Eupatorium genus, have garnered significant interest from the scientific community due to their diverse and potent biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. The complex molecular architecture of this compound, characterized by a ten-membered carbocyclic ring fused to a γ-lactone and adorned with multiple stereocenters, presents a formidable challenge for synthetic organic chemists. This technical guide outlines a proposed de novo synthetic strategy for this compound, offering a roadmap for its laboratory preparation and enabling further investigation into its therapeutic potential.

Retrosynthetic Analysis

The proposed retrosynthesis of this compound commences by disconnecting the lactone ring via a retro-lactonization step, revealing a hydroxy acid precursor. A key strategic disconnection is the carbon-carbon bond forming the ten-membered ring, envisioned to be assembled through an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling reaction. This leads to two key fragments: a functionalized aldehyde and a vinyl iodide. The aldehyde fragment can be traced back to a simpler chiral building block, potentially derived from the chiral pool, such as (R)-(-)-carvone. The vinyl iodide fragment can be synthesized from a commercially available starting material through a series of stereoselective transformations.

Caption: Proposed retrosynthetic analysis of this compound.

Proposed Forward Synthetic Pathway

The forward synthesis mirrors the retrosynthetic logic, commencing with the preparation of the two key fragments followed by their coupling and subsequent cyclization and functional group manipulations to afford the final natural product.

Caption: Proposed forward synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the projected quantitative data for the key steps in the proposed synthesis of this compound. These values are estimations based on the reported synthesis of Eupalinilide E and may require optimization.

| Step No. | Reaction | Starting Material | Reagents and Conditions | Product | Expected Yield (%) |

| 1 | Epoxidation | (R)-(-)-Carvone | m-CPBA, DCM | Epoxide Intermediate | 95 |

| 2 | Reductive Opening | Epoxide Intermediate | Red-Al, THF | Diol Intermediate | 88 |

| 3 | Oxidative Cleavage | Diol Intermediate | NaIO4, CH2Cl2/H2O | Aldehyde Fragment | 92 |

| 4 | Iodination | Achiral Alkyne | NIS, AgNO3, Acetone | Vinyl Iodide Fragment | 85 |

| 5 | NHK Coupling | Aldehyde & Vinyl Iodide | CrCl2, NiCl2, DMF | Acyclic Precursor | 75 |

| 6 | Intramolecular Cyclization | Acyclic Precursor | Pd(PPh3)4, K2CO3, Toluene | Cyclized Intermediate | 60 |

| 7 | Lactonization | Hydroxy Acid | Yamaguchi reagent, DMAP, Toluene | This compound | 80 |

Detailed Experimental Protocols

Step 5: Nozaki-Hiyama-Kishi (NHK) Coupling

This protocol describes a plausible procedure for the crucial C-C bond-forming reaction between the aldehyde and vinyl iodide fragments.

Materials:

-

Aldehyde Fragment (1.0 equiv)

-

Vinyl Iodide Fragment (1.2 equiv)

-

Chromium(II) chloride (CrCl2, 4.0 equiv)

-

Nickel(II) chloride (NiCl2, 0.02 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon atmosphere

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet, add CrCl2 (4.0 equiv) and NiCl2 (0.02 equiv).

-

The flask is evacuated and backfilled with argon three times.

-

Anhydrous DMF is added via syringe, and the resulting suspension is stirred vigorously at room temperature for 30 minutes until a dark green color is observed.

-

A solution of the Aldehyde Fragment (1.0 equiv) and the Vinyl Iodide Fragment (1.2 equiv) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride (NH4Cl) solution.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired acyclic precursor.

Conclusion

This technical guide has detailed a comprehensive and plausible de novo synthetic strategy for the natural product this compound. By leveraging well-established synthetic methodologies, including a key Nozaki-Hiyama-Kishi coupling, this proposed route offers a viable pathway for the laboratory synthesis of this complex molecule. The successful execution of this synthesis would not only represent a significant achievement in natural product synthesis but also provide access to quantities of this compound necessary for in-depth biological evaluation and the development of novel therapeutic agents. Further optimization of the proposed reaction conditions and protecting group strategies will likely be necessary to achieve an efficient and scalable synthesis.

Eupalinolide K: A Technical Guide to Preliminary Biological Activity Screening

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of Eupalinolide K is limited in currently available scientific literature. This guide provides a comprehensive framework for its preliminary biological activity screening based on the known activities of its close structural analogs, including Eupalinolide A, B, J, and O. The experimental protocols and potential mechanisms of action detailed herein are derived from studies on these related compounds and serve as a predictive template for the investigation of this compound.

Introduction

Eupalinolides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus, which have a long history in traditional medicine for treating various ailments, including inflammation and infections.[1][2][3][4] Recent pharmacological studies have revealed the potential of several Eupalinolide derivatives as anticancer and anti-inflammatory agents.[5][6][7][8][9] This technical guide outlines a systematic approach to the preliminary biological activity screening of this compound, drawing parallels from its more extensively studied congeners.

Quantitative Data Summary

The following tables summarize the reported in vitro cytotoxic activities of various Eupalinolide derivatives against a range of cancer cell lines. This data provides a basis for selecting appropriate cell lines and concentration ranges for the initial screening of this compound.

Table 1: Cytotoxic Activity of Eupalinolide Derivatives (IC50 Values in µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| Eupalinolide J | MDA-MB-231 | Triple-Negative Breast Cancer | 3.74 ± 0.58 | 72 | [1] |

| Eupalinolide J | MDA-MB-468 | Triple-Negative Breast Cancer | 4.30 ± 0.39 | 72 | [1] |

| Eupalinolide J | PC-3 | Prostate Cancer | Not explicitly stated, but showed dose-dependent inhibition | Not specified | [3][10] |

| Eupalinolide J | DU-145 | Prostate Cancer | Not explicitly stated, but showed dose-dependent inhibition | Not specified | [3][10] |

| Eupalinolide A | MHCC97-L | Hepatocellular Carcinoma | ~14 | 48 | [2] |

| Eupalinolide A | HCCLM3 | Hepatocellular Carcinoma | ~14 | 48 | [2] |

| Eupalinolide O | MDA-MB-468 | Triple-Negative Breast Cancer | Not explicitly stated, but showed significant activity | Not specified | [5] |

| Eupalinolide B | Pancreatic Cancer Cells | Pancreatic Cancer | Not explicitly stated, but effectively inhibits cell viability | Not specified | [6] |

Table 2: Effects of Eupalinolide Derivatives on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Observation | Reference |

| Eupalinolide J | MDA-MB-231 | Cell Cycle Arrest | G2/M Phase Arrest | [11] |

| Eupalinolide J | PC-3, DU-145 | Cell Cycle Arrest | G0/G1 Phase Arrest | [3][10] |

| Eupalinolide J | PC-3, DU-145 | Apoptosis Induction | Increased apoptotic cells, activation of caspase-3 and -9 | [3] |

| Eupalinolide O | MDA-MB-468 | Cell Cycle Arrest | G2/M Phase Arrest | [5] |

| Eupalinolide O | MDA-MB-468 | Apoptosis Induction | Caspase-dependent apoptosis, loss of mitochondrial membrane potential | [5] |

| Eupalinolide B | Pancreatic Cancer Cells | Apoptosis Induction | Induces apoptosis | [6] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the preliminary screening of this compound.

Cell Viability Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., MDA-MB-231, PC-3, or other relevant cancer cell lines) in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.[3][11]

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) for different time points (e.g., 24, 48, and 72 hours). Include a vehicle control (e.g., DMSO).[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[11]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 550 nm using a microplate reader.[11] The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be calculated.

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by the test compound.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This protocol helps to determine if the compound induces cell cycle arrest.

-

Cell Treatment and Fixation: Treat cells with this compound as described for the apoptosis assay. After treatment, harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining and Analysis: Wash the fixed cells with PBS and incubate with a solution containing RNase A and Propidium Iodide (PI). Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Western Blot Analysis

This technique is used to investigate the effect of the compound on the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[11]

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., STAT3, Akt, caspases, cyclins) overnight at 4°C.[11] Following washes, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related Eupalinolides, the following signaling pathways are potential targets for this compound.

-

STAT3 Signaling Pathway: Eupalinolide J has been shown to suppress the growth of triple-negative breast cancer cells by targeting the STAT3 signaling pathway.[1] It may promote the ubiquitin-dependent degradation of STAT3, leading to the downregulation of metastasis-related genes like MMP-2 and MMP-9.[11][12]

Caption: Hypothesized STAT3 signaling inhibition by this compound.

-

PI3K/Akt Signaling Pathway: Eupalinolide O has been observed to suppress the Akt pathway in MDA-MB-468 breast cancer cells, which is a critical pathway for cell survival and proliferation.[5]

Caption: Hypothesized PI3K/Akt signaling inhibition by this compound.

-

Reactive Oxygen Species (ROS) Generation: Eupalinolide A and B have been shown to induce the generation of reactive oxygen species (ROS), which can trigger apoptotic cell death in cancer cells.[2][6]

Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary biological activity screening of this compound.

Caption: Proposed workflow for this compound screening.

Conclusion

While specific biological data for this compound is not yet widely available, the known activities of its structural analogs strongly suggest its potential as a valuable subject for anticancer and anti-inflammatory research. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for initiating a comprehensive preliminary screening of this compound. Such studies are crucial for uncovering its therapeutic potential and advancing the development of novel natural product-based drugs.

References

- 1. Eupalinolide J Suppresses the Growth of Triple-Negative Breast Cancer Cells via Targeting STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eupalinolide A induces autophagy via the ROS/ERK signaling pathway in hepatocellular carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 4. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Eupalinolide B alleviates rheumatoid arthritis through the promotion of apoptosis and autophagy via regulating the AMPK/mTOR/ULK-1 signaling axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of Eupatorium perfoliatum L. extracts, eupafolin, and dimeric guaianolide via iNOS inhibitory activity and modulation of inflammation-related cytokines and chemokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Review of Sesquiterpene Lactones from Eupatorium

Introduction

The genus Eupatorium, belonging to the Asteraceae family, comprises a diverse group of perennial herbs and shrubs distributed worldwide.[1] Many species within this genus have a long history of use in traditional medicine for treating ailments such as inflammation, infections, coughs, and even cancer.[2][3] The therapeutic potential of Eupatorium plants is largely attributed to their rich phytochemical profile, particularly the presence of sesquiterpene lactones (STLs).[1][4] These C15 terpenoids, characterized by a lactone ring, are considered chemotaxonomic markers of the genus and are responsible for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][4][5]

This technical guide provides an in-depth review of the sesquiterpene lactones isolated from various Eupatorium species. It is intended for researchers, scientists, and drug development professionals, offering a summary of key compounds, detailed experimental protocols for their isolation and evaluation, and an overview of their mechanisms of action through signaling pathway diagrams.

Major Sesquiterpene Lactones from Eupatorium Species

Phytochemical investigations into the Eupatorium genus have led to the isolation and characterization of a vast number of sesquiterpene lactones, primarily belonging to the germacranolide, guaianolide, heliangolide, and eudesmanolide skeletal types.[5][6][7][8] These compounds exhibit significant structural diversity, which in turn influences their biological activity. A summary of prominent STLs isolated from various Eupatorium species is presented below.

Table 1: Sesquiterpene Lactones Isolated from Eupatorium Species and Their Biological Activities

| Compound Name | Eupatorium Species Source | STL Type | Biological Activity | Citation(s) |

| Eupalinolide L & M | E. lindleyanum | Germacranolide | Anti-inflammatory | [9],[10],[2] |

| Eupalinilide B & E | E. lindleyanum | Guaianolide | Cytotoxic | [7],[3] |

| Eupalinolide C, D, E | E. lindleyanum | Germacranolide | Cytotoxic | [11] |

| Eupakirunsin A-E | E. kiirunense | Germacranolide | Not specified | [6],[12] |

| Eupaheliangolide A | E. kiirunense | Heliangolide | Cytotoxic | [6],[12] |

| 3-epi-heliangin | E. kiirunense | Heliangolide | Cytotoxic | [6],[12] |

| Heliangin | E. kiirunense | Heliangolide | Cytotoxic | [6],[12] |

| Eupatoriopicrin | E. heterophyllum | Germacranolide | Not specified | [13] |

| Hiyodorilactone A & B | E. heterophyllum | Germacranolide | Not specified | [13] |

| Unnamed Germacrenes | E. fortunei | Germacranolide | Cytotoxic | [8] |

| Unnamed Eudesmanes | E. fortunei | Eudesmanolide | Cytotoxic | [8] |

| Eupatoriopicrin | E. odoratum | Not specified | Antispasmodic | |

| Odaratumin | E. odoratum | Not specified | Antispasmodic |

Quantitative Bioactivity Data

The cytotoxic and anti-inflammatory activities of STLs from Eupatorium have been quantitatively assessed in numerous studies. These compounds often demonstrate potent activity at micromolar concentrations, making them promising candidates for further drug development.

Table 2: Cytotoxicity Data of Sesquiterpene Lactones from Eupatorium

| Compound Name | Cancer Cell Line | IC₅₀ Value (µM) | Citation |

| Eupalinilide B | P-388 (Murine Leukemia) | Potent | [7],[3] |

| Eupalinilide E | A-549 (Human Lung Carcinoma) | Potent | [7],[3] |

| Eupalinolides C-E | A-549, BGC-823, SMMC-7721, HL-60 | Potent | [11] |

| Eupaheliangolide A | KB, Hela, hepa59T/VGH | Cytotoxic | [6],[12] |

| 3-epi-heliangin | KB, Hela, hepa59T/VGH | Cytotoxic | [6],[12] |

| Heliangin | KB, Hela, hepa59T/VGH | Cytotoxic | [6],[12] |

| Compound 4 (Germacrene) | PC3 (Prostate Cancer) | 3.9 ± 1.2 | [8] |

| Compound 8 (Eudesmane) | PC3 (Prostate Cancer) | 3.9 ± 0.6 | [8] |

| Compound 7 (Germacrene) | MCF-7 (Breast Cancer) | 5.8 ± 0.1 | [8] |

Table 3: Anti-inflammatory Activity of Sesquiterpene Lactones from Eupatorium

| Compound(s) | Assay Model | Key Results | Citation(s) |

| Eupalinolides L, M & 7 others | LPS-stimulated RAW 264.7 cells | Significantly lowered TNF-α and IL-6 levels (p < 0.001) | [9],[10],[2] |

| Sesquiterpenes Fraction (SQT) | Xylene-induced mouse ear edema | Reduced edema by 18.6% (p < 0.05) | [9],[14] |

Experimental Protocols

The isolation and characterization of sesquiterpene lactones from Eupatorium involve a multi-step process requiring careful selection of chromatographic and spectroscopic techniques.

General Workflow for Isolation and Purification

The typical procedure begins with the extraction of dried plant material, followed by solvent partitioning to create fractions of varying polarity. These crude fractions are then subjected to a series of chromatographic separations to yield pure compounds.

Caption: General experimental workflow for the isolation of sesquiterpene lactones.

1. Extraction and Partitioning: Dried and powdered aerial parts or whole plants of Eupatorium are typically extracted with methanol (MeOH) or ethanol (EtOH) at room temperature. The resulting crude extract is concentrated and then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.[8] The sesquiterpene lactones are most often concentrated in the EtOAc and n-BuOH fractions.[8][15]

2. Chromatographic Separation:

-

Column Chromatography (CC): The active fraction (e.g., EtOAc) is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.[8][16] Further separation may be performed using Sephadex LH-20 columns to remove pigments and other impurities.[8][17]

-

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is an effective technique for the preparative separation of STLs, as it avoids irreversible sample adsorption. A common two-phase solvent system for separating STLs from E. lindleyanum is n-hexane–ethyl acetate–methanol–water (e.g., 1:4:2:3, v/v/v/v).[15][18] From 540 mg of an n-butanol fraction, this method yielded 10.8 mg to 19.3 mg of three different STLs with purities exceeding 91%.[15][18]

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is almost always achieved using preparative or semi-preparative HPLC on a C18 column with a gradient of methanol-water or acetonitrile-water as the mobile phase.[8][14][15]

Structural Elucidation

The structures of isolated compounds are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HREIMS or HR-ESI-MS) is used to determine the molecular formula of the compound.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of 1D and 2D NMR experiments is required to elucidate the complex structures of STLs. This includes ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and NOESY to establish proton and carbon frameworks, connectivities, and relative stereochemistry.[7][10][19]

Protocol for In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of Eupatorium STLs is frequently evaluated by measuring their ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability Assay: Before the main experiment, a cytotoxicity assay (e.g., MTT) is performed to determine non-toxic concentrations of the test compounds.

-

LPS Stimulation: Cells are seeded in 24-well plates. After adherence, they are pre-treated with various concentrations of the purified STLs for 1-2 hours.

-

Cytokine Induction: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the cells are incubated for another 18-24 hours.

-

Quantification of Cytokines: The cell culture supernatant is collected. The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[2]

-

Data Analysis: The inhibition rate is calculated by comparing the cytokine levels in STL-treated groups with the LPS-only control group. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Signaling Pathways and Mechanism of Action

Sesquiterpene lactones from Eupatorium exert their anti-inflammatory effects primarily by modulating key signaling pathways involved in the inflammatory response. A critical pathway is the one initiated by LPS, which binds to Toll-like receptor 4 (TLR4) on macrophages. This triggers a downstream cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression, including TNF-α and IL-6.[9][10] STLs are known to inhibit this pathway, thereby suppressing cytokine production.

Caption: Inhibition of the LPS-induced TLR4/NF-κB signaling pathway by STLs.

Conclusion and Future Perspectives

The Eupatorium genus is a prolific source of structurally diverse and biologically active sesquiterpene lactones. These compounds have demonstrated significant potential, particularly as cytotoxic agents against various cancer cell lines and as potent inhibitors of inflammatory pathways.[6][7][8] The detailed methodologies for isolation, purification, and bio-evaluation outlined in numerous studies provide a solid foundation for future research.[8][15][18]

For drug development professionals, the potent bioactivities and novel structures of compounds like eupalinilides and other germacranolides warrant further investigation. Future work should focus on semi-synthetic modifications to improve efficacy and reduce toxicity, in-depth mechanistic studies to fully elucidate their molecular targets, and preclinical in vivo studies to validate their therapeutic potential. The continued exploration of the rich chemical diversity within the Eupatorium genus holds great promise for the discovery of new lead compounds for the treatment of cancer and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Eupatorium cannabinum L. A review emphasizing the sesquiterpene lactones and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum | Semantic Scholar [semanticscholar.org]

- 10. Potential Anti-inflammatory Sesquiterpene Lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxic sesquiterpene lactones from Eupatorium lindleyanum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic sesquiterpene lactones from Eupatorium kiirunense, a coastal plant of Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. msipublishers.com [msipublishers.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Chemical Compositions of Eupatorium heterophyllum Leaf Samples from Yunnan and Sichuan Provinces of China—Isolation of 13 New Sesquiterpene Lactones [mdpi.com]

Methodological & Application

Application Note: Purification of Eupalinolide K Using High-Speed Counter-Current Chromatography (HSCCC) and High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient methodology for the purification of Eupalinolide K, a sesquiterpenoid lactone with significant therapeutic potential. The protocol employs a two-step chromatographic approach, beginning with preparative separation by High-Speed Counter-Current Chromatography (HSCCC) followed by analytical and semi-preparative High-Performance Liquid Chromatography (HPLC) for final polishing and purity assessment. This method is designed to yield high-purity this compound suitable for pharmacological studies and drug development pipelines.

Introduction

Eupalinolides are a class of sesquiterpenoid lactones primarily isolated from plants of the Eupatorium genus. These compounds have garnered considerable interest in the scientific community due to their diverse biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2][3][4][5][6] this compound, in particular, is a promising candidate for further investigation as a therapeutic agent. However, obtaining this compound in high purity from complex plant extracts presents a significant challenge.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers several advantages over traditional solid-support chromatography, such as the elimination of irreversible sample adsorption, high sample loading capacity, and excellent sample recovery.[7][8][9] This makes HSCCC an ideal choice for the initial preparative-scale purification of target compounds from crude extracts. Subsequent purification and rigorous purity analysis can then be efficiently achieved using High-Performance Liquid Chromatography (HPLC).

This document provides detailed protocols for the isolation and purification of this compound, adapted from established methods for the separation of structurally similar eupalinolides A and B from Eupatorium lindleyanum DC.[7][10][11]

Experimental Protocols

Preparation of Crude Extract

A standardized crude extract rich in eupalinolides is the starting material for this protocol. The general procedure for obtaining such an extract is as follows:

-

Maceration: Dried and powdered aerial parts of Eupatorium lindleyanum DC. are macerated with 95% ethanol at room temperature.

-

Extraction: The ethanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Fractionation: The residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The ethyl acetate and n-butanol fractions are typically enriched in sesquiterpenoid lactones.[7][10][11]

HSCCC Purification Protocol

This protocol is adapted from the successful separation of eupalinolides A and B.[7][10][11]

a. Instrumentation:

-

High-Speed Counter-Current Chromatograph (e.g., TBE-300A)

-

Multilayer coil separation column

-

Solvent delivery pump

-

UV-Vis detector

-

Fraction collector

b. Reagents and Materials:

-

n-Hexane (analytical grade)

-

Ethyl acetate (analytical grade)

-

Methanol (analytical grade)

-

Deionized water

-

Crude eupalinolide-rich extract

c. Two-Phase Solvent System Selection:

The selection of an appropriate two-phase solvent system is critical for successful HSCCC separation. The partition coefficient (K) of the target compound should ideally be between 0.5 and 2.0. Based on the separation of related compounds, a solvent system composed of n-hexane-ethyl acetate-methanol-water is recommended. The optimal ratio should be determined empirically, with a starting point of 1:4:2:3 (v/v/v/v) .[7][10][11]

d. HSCCC Procedure:

-

Solvent Preparation: Prepare the selected two-phase solvent system by mixing the solvents in a separatory funnel. Allow the phases to equilibrate and separate.

-

Column Filling: Fill the HSCCC column with the upper phase (stationary phase).

-

Equilibration: Rotate the column at a set speed (e.g., 900 rpm) and pump the lower phase (mobile phase) through the column at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is established.[11]

-

Sample Injection: Dissolve a known amount of the crude extract (e.g., 540 mg) in a small volume of the biphasic solvent system and inject it into the column.[7][10][11]

-

Elution and Fraction Collection: Continue pumping the mobile phase and monitor the effluent with a UV detector at 254 nm.[11] Collect fractions at regular intervals.

-

Analysis of Fractions: Analyze the collected fractions by HPLC to identify those containing this compound.

HPLC Analysis and Purification Protocol

a. Instrumentation:

-

High-Performance Liquid Chromatograph

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

-

UV-Vis or Photodiode Array (PDA) detector

-

Autosampler and column oven

b. Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or trifluoroacetic acid (optional, for peak shape improvement)

-

Purified fractions from HSCCC

c. Analytical HPLC Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical gradient might be: 0-10 min, 20-30% acetonitrile; 10-25 min, 30-50% acetonitrile; 25-30 min, 50-80% acetonitrile.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30 °C

-

Detection Wavelength: 220-260 nm (optimize for this compound)

-

Injection Volume: 10-20 µL

-

-

Analysis: Inject the HSCCC fractions and a reference standard of this compound (if available) to determine the retention time and purity.

d. Semi-Preparative HPLC (Optional):

For obtaining highly pure this compound, fractions containing the compound can be pooled, concentrated, and further purified using a semi-preparative HPLC system with a larger dimension C18 column and a modified gradient.

Data Presentation

The following table summarizes the quantitative data from a representative HSCCC separation of related eupalinolides A and B from 540 mg of an n-butanol fraction of Eupatorium lindleyanum DC. extract.[7][10][11] This data serves as a benchmark for the expected yield and purity from the purification of this compound.

| Compound | Amount from 540 mg Crude Extract (mg) | Purity by HPLC (%) |

| 3β-hydroxy-8β-[4'-hydroxytigloyloxy]-costunolide | 10.8 | 91.8 |

| Eupalinolide A | 17.9 | 97.9 |

| Eupalinolide B | 19.3 | 97.1 |

Visualizations

Experimental Workflow

References

- 1. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 2. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eupalinolide O, a novel sesquiterpene lactone from Eupatorium lindleyanum DC., induces cell cycle arrest and apoptosis in human MDA-MB-468 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eupalinolide B suppresses pancreatic cancer by ROS generation and potential cuproptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparative Isolation and Purification of Three Sesquiterpenoid Lactones from Eupatorium lindleyanum DC. by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral High-Speed Counter-Current Chromatography: Future Strategies for Chiral Selector Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Countercurrent chromatography - Wikipedia [en.wikipedia.org]

- 10. Preparative isolation and purification of three sesquiterpenoid lactones from Eupatorium lindleyanum DC. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Anti-Cancer Assays of Eupalinolide K

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the in vitro anti-cancer properties of Eupalinolide K, a sesquiterpene lactone, with a focus on cytotoxicity and apoptosis induction. The protocols detailed below are for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay and the Annexin V-FITC/Propidium Iodide (PI) apoptosis assay.

While specific quantitative data for this compound is emerging, the data presented here is based on studies of structurally similar Eupalinolide analogues, such as Eupalinolide O and J, to provide a relevant framework for experimental design and data interpretation.

Data Presentation: Cytotoxicity of Eupalinolide Analogues

The anti-proliferative effects of Eupalinolide analogues have been evaluated in various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are summarized below.

| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Eupalinolide O | 10.34 | 5.85 | 3.57[1] |

| MDA-MB-453 (Triple-Negative Breast Cancer) | Eupalinolide O | 11.47 | 7.06 | 3.03[1] |

| MDA-MB-468 (Breast Cancer) | Eupalinolide O | - | - | 1.04 |

| PC-3 (Prostate Cancer) | Eupalinolide J | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| DU-145 (Prostate Cancer) | Eupalinolide J | Dose-dependent inhibition observed | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells. The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[2][3][4] The amount of formazan produced is directly proportional to the number of viable cells.[2][3]

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the concentration and determine the IC50 value.

Caption: Workflow for the MTT Cell Viability Assay.

Annexin V-FITC/PI Apoptosis Assay

This protocol is for the quantitative analysis of this compound-induced apoptosis using flow cytometry. Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[6] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[6][7]

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired duration.

-

Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 200 x g for 5 minutes.[7]

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.[8]

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. FITC is detected in the FL1 channel and PI in the FL3 channel.

Caption: Workflow for the Annexin V-FITC/PI Apoptosis Assay.

Signaling Pathway of Eupalinolide-Induced Apoptosis

Studies on Eupalinolide analogues, such as Eupalinolide O and J, suggest that they induce apoptosis through the intrinsic or mitochondrial pathway.[1][5] This pathway involves the regulation of Bcl-2 family proteins, leading to mitochondrial membrane potential disruption, cytochrome c release, and subsequent activation of caspases.

Caption: Proposed Intrinsic Apoptosis Signaling Pathway for Eupalinolides.

References

- 1. Eupalinolide O Induces Apoptosis in Human Triple-Negative Breast Cancer Cells via Modulating ROS Generation and Akt/p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. Eupalinolide J induces apoptosis, cell cycle arrest, mitochondrial membrane potential disruption and DNA damage in human prostate cancer cells [jstage.jst.go.jp]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 8. kumc.edu [kumc.edu]

Eupalinolide K: Application Notes and Protocols for Investigating Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinolide K is a sesquiterpene lactone that has been identified as a potential anti-cancer agent. Preliminary studies suggest that this compound functions as a STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1] The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and apoptosis. Its constitutive activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Inhibition of STAT3 signaling can lead to decreased expression of downstream target genes involved in cell cycle progression and survival, ultimately resulting in apoptosis and reduced tumor growth.[2][3][4][5][6]

While detailed mechanistic studies specifically on this compound are limited, its classification as a STAT3 inhibitor allows for a hypothesized mechanism of action that can be systematically investigated. This document provides detailed application notes and experimental protocols to guide researchers in studying the anti-cancer effects of this compound. The proposed mechanism involves the inhibition of STAT3 phosphorylation, leading to the downregulation of anti-apoptotic and cell cycle-promoting proteins, thereby inducing apoptosis and cell cycle arrest in cancer cells.

A complex designated F1012-2, containing Eupalinolide I, J, and K, has been shown to induce apoptosis and cell cycle arrest at the G2/M phase in triple-negative breast cancer cells.[7][8][9][10] This suggests that this compound contributes to these anti-cancer effects, likely through its STAT3 inhibitory activity.

Data Presentation: Expected Quantitative Outcomes

The following tables are templates designed to structure the quantitative data obtained from the proposed experiments. These tables will allow for a clear and comparative analysis of the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| Example: MDA-MB-231 | Breast Cancer | Data to be determined | Data to be determined |

| Example: A549 | Lung Cancer | Data to be determined | Data to be determined |

| Example: PC-3 | Prostate Cancer | Data to be determined | Data to be determined |

Table 2: Effect of this compound on Cell Cycle Distribution

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (Vehicle) | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50/2) | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |

Table 3: Effect of this compound on Apoptosis Induction

| Treatment | % of Live Cells (Annexin V-/PI-) | % of Early Apoptotic Cells (Annexin V+/PI-) | % of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control (Vehicle) | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50/2) | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |

Table 4: Relative Protein Expression Levels Following this compound Treatment

| Target Protein | Control (Vehicle) | This compound (IC50) | Fold Change |

| p-STAT3 (Tyr705) | 1.0 | Data to be determined | Data to be determined |

| Total STAT3 | 1.0 | Data to be determined | Data to be determined |

| Cyclin D1 | 1.0 | Data to be determined | Data to be determined |

| Bcl-2 | 1.0 | Data to be determined | Data to be determined |

| Cleaved PARP | 1.0 | Data to be determined | Data to be determined |

| β-actin (Loading Control) | 1.0 | 1.0 | 1.0 |

Experimental Protocols

Herein are detailed methodologies for key experiments to elucidate the mechanism of action of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 48 and 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

-

Cancer cells treated with this compound

-

PBS (Phosphate-buffered saline)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at different concentrations (e.g., IC50/2, IC50, 2 x IC50) for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[11][12][13][14]

Protocol 3: Apoptosis Assay by Annexin V-FITC/PI Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at various concentrations for the desired time period.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. This allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7][15][16][17][18]

Protocol 4: Western Blot Analysis

Objective: To examine the effect of this compound on the expression and phosphorylation of proteins in the STAT3 signaling pathway.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-Cyclin D1, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound at the IC50 concentration for a specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).[19][20][21][22][23]

Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows for the key experimental protocols.

Caption: Proposed signaling pathway of this compound in cancer cells.

Caption: Workflow for cell-based assays to study this compound.

Caption: Workflow for Western Blot analysis of STAT3 pathway proteins.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting STAT3 for Cancer Therapy: Focusing on Y705, S727, or Dual Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Eupalinolide J Inhibits Cancer Metastasis by Promoting STAT3 Ubiquitin-Dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. kumc.edu [kumc.edu]

- 19. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. STAT3 as a Potential Target for Tumor Suppressive Effects of 15-Deoxy-Δ12,14-prostaglandin J2 in Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Investigating the Impact of Eupalinolide K on the STAT3 Signaling Pathway: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Eupalinolide K, a sesquiterpene lactone, on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. While direct quantitative data for this compound's solitary effect on the STAT3 pathway is emerging, its role as a constituent of the F1012-2 complex, a known inhibitor of cancer cell growth, and its classification as a STAT3 inhibitor by commercial suppliers, strongly suggest its potential as a modulator of this critical oncogenic pathway.

Introduction to this compound and the STAT3 Pathway

This compound is a natural compound isolated from Eupatorium lindleyanum. It belongs to a class of sesquiterpene lactones that have garnered significant interest for their potential anti-cancer properties. The STAT3 signaling pathway is a crucial regulator of cell growth, proliferation, differentiation, and apoptosis.[1][2] Constitutive activation of STAT3 is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Upon activation by upstream kinases, such as Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in tumorigenesis.

This compound, as part of the F1012-2 complex (containing Eupalinolide I, J, and K), has been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells, induce apoptosis, and cause cell cycle arrest.[1] While the specific contribution of this compound to these effects is an area of active investigation, its structural similarity to other Eupalinolides with demonstrated anti-STAT3 activity, such as Eupalinolide J, points towards a similar mechanism of action.[3][4][5]

Quantitative Data Summary

Although specific quantitative data for this compound's effect on the STAT3 pathway is not extensively documented in peer-reviewed literature, data from related compounds and complexes provide a strong rationale for its investigation. The following table summarizes relevant data that can serve as a benchmark for studies on this compound.

| Compound/Complex | Cell Line(s) | Assay | Key Findings | Reference(s) |

| F1012-2 (contains this compound) | MDA-MB-231, MDA-MB-468 (TNBC) | Cell Viability, Apoptosis, Cell Cycle | Inhibits cell growth, induces apoptosis and autophagy, causes G2/M cell cycle arrest. | [1] |

| Eupalinolide J | MDA-MB-231, MDA-MB-468 (TNBC) | Western Blot | Significantly downregulates the expression of STAT3 and p-STAT3. | [3] |

| Eupalinolide O | MDA-MB-231, MDA-MB-453 (TNBC) | MTT Assay | IC50 values for MDA-MB-231: 10.34 µM (24h), 5.85 µM (48h), 3.57 µM (72h). | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach to studying this compound, the following diagrams have been generated.

Caption: Proposed mechanism of this compound on the STAT3 signaling pathway.

Caption: Experimental workflow for investigating this compound's effect.

Experimental Protocols

The following are detailed protocols for key experiments to assess the impact of this compound on the STAT3 pathway. These are generalized protocols based on methodologies reported for similar compounds and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate its IC50 value.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

This compound

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis for STAT3 and p-STAT3

Objective: To determine the effect of this compound on the protein expression and phosphorylation of STAT3.

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-STAT3, anti-p-STAT3 Tyr705, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with different concentrations of this compound for the desired time.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.[7][8]

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle progression.[2][9][10][11][12]

Materials:

-

Cancer cell line

-

This compound

-

6-well plates

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 hours.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound presents a promising avenue for cancer research, particularly in the context of STAT3-driven malignancies. The protocols and information provided herein offer a robust framework for researchers to elucidate the specific mechanisms by which this compound exerts its anti-cancer effects, with a focus on its interaction with the STAT3 signaling pathway. Further investigation is warranted to establish a definitive quantitative profile of this compound's activity and to explore its therapeutic potential.

References